Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is a natural product found in Fumaria capreolata, Berberis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 83218-34-2
VCID: VC21342127
InChI: InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1
SMILES:
Molecular Formula: C21H18NO4+
Molecular Weight: 348.4 g/mol

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

CAS No.: 83218-34-2

Cat. No.: VC21342127

Molecular Formula: C21H18NO4+

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- - 83218-34-2

CAS No. 83218-34-2
Molecular Formula C21H18NO4+
Molecular Weight 348.4 g/mol
IUPAC Name 16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene
Standard InChI InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1
Standard InChI Key TWSZDJCOYVYRGM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3

Chemical Properties

Structural Features

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium possesses a pentacyclic framework that includes both aromatic and heterocyclic rings. The presence of methoxy groups at positions 8 and 9 enhances its electron density and contributes to its reactivity . The dioxole moiety introduces steric hindrance and influences the compound's solubility profile.

Physical Properties

The molecular weight of the compound is precisely calculated to be 348.4 g/mol . It appears as a powder under standard conditions and exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO (dimethyl sulfoxide), and acetone .

Chemical Reactivity

The quinolizinium core imparts unique chemical reactivity to the molecule. It can undergo electrophilic substitution reactions due to the electron-rich aromatic system provided by the methoxy groups . Additionally, the dioxole moiety can participate in ring-opening reactions under specific conditions.

Synthesis Methods

Synthetic Pathways

The synthesis of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium typically involves multi-step organic synthesis techniques that require precision in handling reactive intermediates. The process often begins with the preparation of quinolizinium salts followed by functionalization with methoxy groups.

Challenges in Synthesis

The synthesis of this compound is complicated by the need to control regioselectivity during functional group addition. The presence of multiple aromatic rings increases the likelihood of side reactions that can reduce yield.

Biological Significance

Pharmacological Activities

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits significant biological activity including anticancer properties, antinociceptive effects , hepatoprotective actions , and spasmolytic activities . These activities are attributed to its ability to interact with cellular targets such as mitochondrial membranes and apoptotic pathways.

Mechanisms of Action

Studies have shown that this compound induces apoptosis in cancer cells by regulating Bax/Bcl-2 proteins and activating caspases . It also inhibits mitochondrial membrane potential elevation and induces ATP depletion in stimulated macrophages without affecting basal mitochondrial functions .

Applications in Research and Industry

Industrial Applications

In addition to pharmaceutical research, benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium has applications in synthetic chemistry as a precursor for complex organic molecules.

Data Tables

PropertyValueSource
Molecular FormulaC21H18NO4+C_{21}H_{18}NO_4^+
Molecular Weight348.4 g/mol
SolubilityChloroform, Dichloromethane
Biological ActivityAnticancer
Natural SourcesFumaria capreolata, Berberis

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